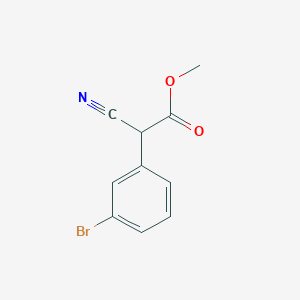
Methyl 2-(3-bromophenyl)-2-cyanoacetate
Overview
Description
Methyl 2-(3-bromophenyl)-2-cyanoacetate (MBCA) is a synthetic organic compound that has been studied for its potential applications in the fields of medicine, drug development, and biochemistry. MBCA is a secondary amine that has been used in the synthesis of small molecules, peptides, and other compounds. MBCA has also been used in the development of drug delivery systems, as well as in the study of enzyme regulation and drug metabolism.
Scientific Research Applications
Synthesis and Electronic Properties
Cyanoacetate derivatives are utilized in the synthesis of various organic compounds. For instance, Kotteswaran et al. (2016) explored the synthesis of 2-cyano-3-(4-dimethylaminophenyl)prop-2-enoic acid via condensation, revealing insights into the electronic properties through spectroscopic analysis (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Antimicrobial Applications
Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial applications. This study illustrates the potential of cyanoacetate derivatives in creating biologically active molecules (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Liquid-Crystalline Properties
Research by Kreß et al. (2012) focused on synthesizing 4-cyano-1,1'-biphenyl derivatives bearing ω-hydroxyalkyl substituents with methyl cyanoacetate, showcasing their applications in creating liquid-crystalline materials. These compounds exhibited monotropic nematic phases, highlighting the role of cyanoacetate derivatives in materials science (Kreß, Kaller, Axenov, Tussetschläger, & Laschat, 2012).
Synthesis of Copolymers
Kharas et al. (2017) explored the synthesis of novel copolymers using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, demonstrating the versatility of cyanoacetate derivatives in polymer science. The study provides insights into the structural analysis and thermal properties of these copolymers (Kharas, Bates, Boyd, Burke, Crosby, Sundquist, Zoleta, Zurek, & Bromby, 2017).
properties
IUPAC Name |
methyl 2-(3-bromophenyl)-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNZNBAMGQKRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



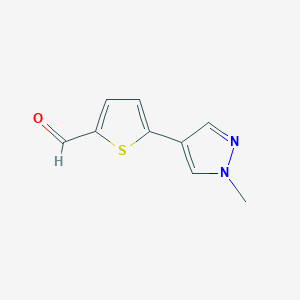

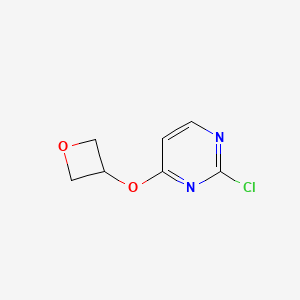
![1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1432356.png)
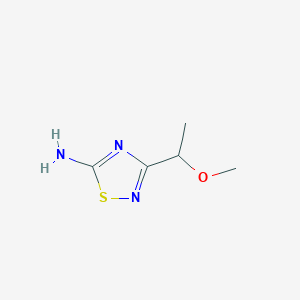
![methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B1432361.png)
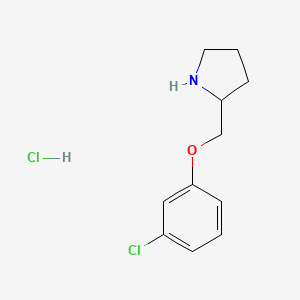
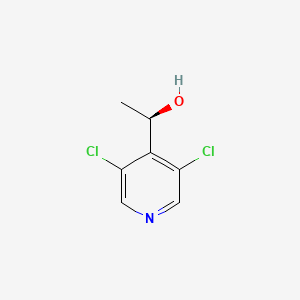

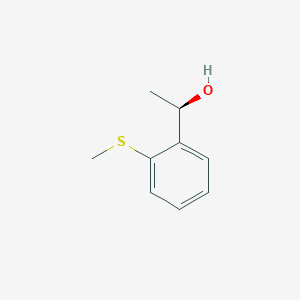
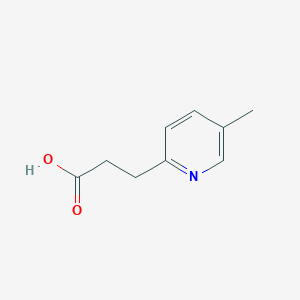
![2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine](/img/structure/B1432371.png)

amine](/img/structure/B1432374.png)